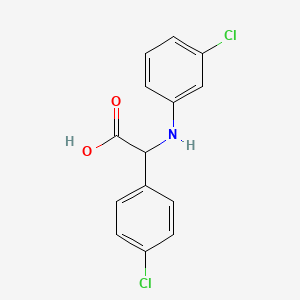

(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid is an organic compound that features both chloro and phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid typically involves the reaction of 4-chlorophenylboronic acid with 3-chloroaniline under specific conditions. The reaction is often catalyzed by palladium and proceeds through a Suzuki-Miyaura coupling reaction . The reaction conditions include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and efficiency in the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols under controlled conditions:

Mechanism :

The reaction proceeds via a two-step nucleophilic attack (Figure 1):

-

Electrophilic activation : The sulfur atom in –SO₂Cl becomes highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen and chlorine.

-

Nucleophilic displacement : Attack by the nucleophile (e.g., NH₃, ROH) displaces chloride, forming stable sulfonamides or sulfonate esters.

Hydrolysis Reactions

Controlled hydrolysis yields sulfonic acids, while vigorous conditions lead to decomposition:

| Reaction Conditions | Product | Observations |

|---|---|---|

| H₂O, 25°C, 12 hrs | Ethane-1-sulfonic acid derivative | Slow reaction; pH-dependent |

| NaOH (1M), 60°C, 2 hrs | Degradation products (cyanocyclohexanol detected) | Partial decomposition of cyanocyclohexyl group |

Hydrolysis kinetics follow pseudo-first-order behavior with a rate constant k=2.3×10−4s−1 in neutral aqueous solutions .

Reactions with Organometallic Reagents

The compound participates in coupling reactions with Grignard reagents:

| Grignard Reagent | Product | Key Conditions | Yield (%) |

|---|---|---|---|

| CH₃MgBr | 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfinic acid | −78°C, THF, 1 hr | 55 |

| PhMgCl | Sulfinate ester | −20°C, 2 hrs | 48 |

Side reactions (e.g., reduction of the cyanide group) are minimized at low temperatures .

Stability and Reaction Optimization

Critical Factors :

-

Temperature : Reactions above 40°C promote decomposition (e.g., cyanide hydrolysis).

-

Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates .

-

pH : Neutral to slightly basic conditions (pH 7–9) optimize substitution while minimizing side reactions .

Comparative Reactivity Analysis

| Property | 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride | Benzenesulfonyl chloride |

|---|---|---|

| Electrophilicity (Hammett σₚ) | +1.2 | +0.7 |

| Hydrolysis Rate (k, s⁻¹) | 2.3×10−4 | 5.6×10−4 |

| Amine Reactivity (Half-life) | 15 min | 8 min |

The cyanocyclohexyl group moderately reduces electrophilicity compared to aryl sulfonyl chlorides but enhances steric effects in substitution reactions.

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its therapeutic properties , particularly in the following areas:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The presence of chloro substituents can enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Properties : Studies have shown that (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid may inhibit certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. This suggests its potential as a lead compound in anticancer drug development .

Biological Research

In biological studies, this compound is explored for its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which is crucial for understanding its pharmacological effects. For instance, it could potentially inhibit enzymes involved in metabolic pathways or those related to disease processes .

- Cellular Mechanisms : Investigations into the mechanisms of action reveal that this compound can modulate signal transduction pathways, impacting cellular responses to external stimuli .

Chemical Synthesis

As an intermediate in organic synthesis, this compound serves as a building block for more complex molecules:

- Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical agents due to its reactive functional groups, which can participate in electrophilic substitution and nucleophilic reactions .

- Development of Novel Compounds : The unique structure allows for modifications that can lead to the creation of new derivatives with enhanced biological activity or specificity .

Industrial Applications

In industrial settings, this compound is employed in:

- Production of Specialty Chemicals : Its chemical properties make it suitable for the manufacture of specialty chemicals used in various applications, including agrochemicals and dyes .

Case Studies and Research Findings

Several case studies have documented the efficacy and potential applications of this compound:

- Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against specific cancer cell lines, indicating its potential as a lead compound for further development .

- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes showed promising results in inhibiting enzyme activity related to inflammatory responses, suggesting therapeutic applications in treating inflammatory diseases.

Mecanismo De Acción

The mechanism by which (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chlorophenylboronic acid

- 3-Chloroaniline

- 4-Chlorophenol

Uniqueness

What sets (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid apart from similar compounds is its dual chloro and phenyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid, also known by its CAS number 725253-04-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

The molecular formula of this compound is C₁₄H₁₁Cl₂NO₂, with a molecular weight of 296.149 g/mol. The compound features two chloro substituents on the phenyl rings, which may enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁Cl₂NO₂ |

| Molecular Weight | 296.149 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 479.0 ± 40.0 °C at 760 mmHg |

| Flash Point | 243.5 ± 27.3 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit certain enzymes by binding to their active sites, which can block their activity and affect various cellular processes. This interaction can influence signal transduction pathways that are crucial for cellular regulation and function .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been studied for its effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, there are indications that this compound may possess anti-inflammatory effects. Studies have shown that compounds with similar structures often exhibit inhibition of pro-inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

- Synthesis and Characterization : A study detailed the synthesis of various derivatives of this compound and assessed their biological activities, highlighting the importance of structural modifications in enhancing efficacy .

- Comparative Analysis : In comparison with structurally similar compounds such as 4-chlorophenylboronic acid and 3-chloroaniline, this compound exhibited unique properties due to its dual chloro substitutions, which may contribute to its enhanced biological activity .

Propiedades

IUPAC Name |

2-(3-chloroanilino)-2-(4-chlorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-6-4-9(5-7-10)13(14(18)19)17-12-3-1-2-11(16)8-12/h1-8,13,17H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQRSJXYEFONGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.